
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- is a complex organic compound characterized by the presence of multiple nitro and trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- typically involves multi-step organic reactions The process begins with the nitration of a suitable aromatic precursor to introduce nitro groupsThe final step involves the methylation of the amine group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N-(2-chloro-5-(trifluoromethyl)phenyl)-2,4-dinitro-6-(trifluoromethyl): Similar in structure but with a chloro group instead of a nitro group.
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,3,5,6-tetrafluoro-N-methyl: Similar but with additional fluorine atoms
Uniqueness
The unique combination of nitro and trifluoromethyl groups in Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
84529-25-9 |
|---|---|
Molekularformel |
C14H7F6N3O4 |
Molekulargewicht |
395.21 g/mol |
IUPAC-Name |
N-methyl-2,4-dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline |
InChI |
InChI=1S/C14H7F6N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 |
InChI-Schlüssel |
RFWMREPMXQDERA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


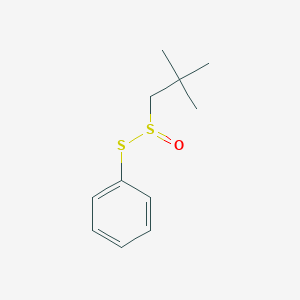
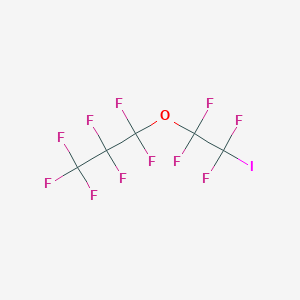
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
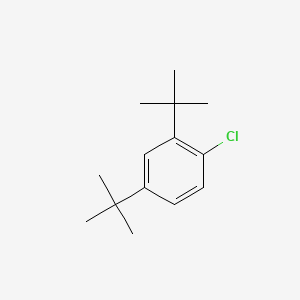
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
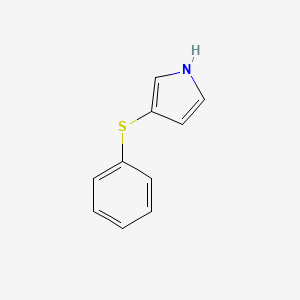
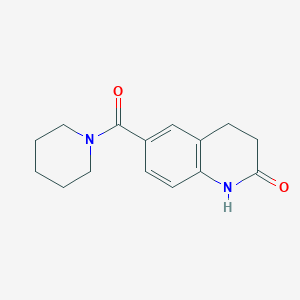
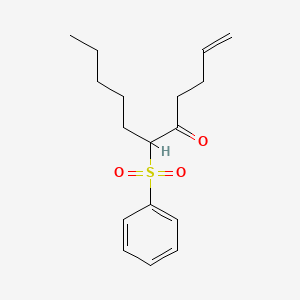
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
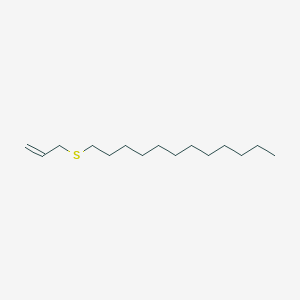
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
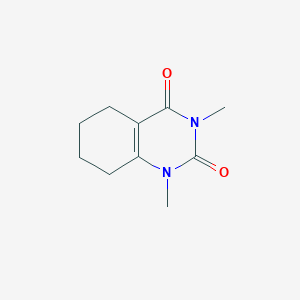
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
